An In-depth Technical Guide to 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride: Physicochemical Characteristics and Synthetic Insights
An In-depth Technical Guide to 5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride: Physicochemical Characteristics and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (CAS No. 1301739-54-7), a key heterocyclic building block in medicinal and agricultural chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, including predicted properties and analogous data from closely related isomers, to offer a valuable resource for its handling, characterization, and application. The guide details its structural attributes, probable synthetic routes based on established methodologies like the Hantzsch thiazole synthesis, and outlines protocols for its analytical characterization. This document is intended to serve as a foundational reference for researchers, enabling a deeper understanding of this compound's role in the synthesis of complex molecular architectures.
Introduction: The Significance of Substituted Thiazoles
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The presence of a reactive chloromethyl group, as in 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride, renders it a valuable intermediate for introducing the 4-methyl-5-thiazolylmethyl moiety into various molecular frameworks.[1] This reactive handle allows for facile nucleophilic substitution reactions, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1]
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to elucidating the physicochemical properties and reactivity of 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride.
Table 1: Chemical Identity and Structural Information
| Identifier | Value | Reference |
| IUPAC Name | 5-(chloromethyl)-4-methyl-1,3-thiazole;hydrochloride | |
| CAS Number | 1301739-54-7 | [2] |
| Molecular Formula | C₅H₇Cl₂NS | [2] |
| Molecular Weight | 184.09 g/mol | [2] |
| Canonical SMILES | CC1=C(SC=N1)CCl.Cl | |
| InChI Key | QYNYCFHHMAVVQB-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Table 2: Predicted and Inferred Physicochemical Properties
| Property | Predicted/Inferred Value | Remarks and Supporting Evidence |
| Appearance | White to off-white crystalline solid | Based on the appearance of the closely related isomer, 4-(chloromethyl)thiazole hydrochloride. |
| Melting Point | Data not available | The related compound 2-chloro-5-chloromethylthiazole has a melting point of 29-31°C. It is expected that the hydrochloride salt would have a significantly higher melting point. |
| Boiling Point | Data not available | High boiling point expected due to its salt nature. |
| Solubility | Expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and sparingly soluble in non-polar organic solvents. | The hydrochloride salt form increases polarity and favors solubility in polar solvents. |
| XlogP | 1.8 | This predicted value suggests moderate lipophilicity for the free base.[3] |
| Stability | Likely to be hygroscopic and sensitive to high temperatures and strong bases. | Chloromethyl-substituted heterocycles can be susceptible to hydrolysis and decomposition, particularly under basic conditions.[4] Storage in a cool, dry, and inert atmosphere is recommended. |
Synthesis and Mechanistic Considerations
The most probable and widely accepted method for the synthesis of the thiazole core of this compound is the Hantzsch thiazole synthesis .[1] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[1]
Proposed Synthetic Pathway
For the synthesis of 5-(chloromethyl)-4-methyl-1,3-thiazole, the likely precursors would be a halogenated derivative of 1-chloro-2-butanone and thioformamide. The subsequent treatment with hydrochloric acid would yield the hydrochloride salt.
Caption: Proposed Hantzsch Synthesis Workflow
Experimental Protocol: A General Approach
The following is a generalized experimental protocol based on the Hantzsch synthesis of related chloromethylthiazoles.[1] Researchers should optimize this protocol for the specific target compound.
Step 1: Thiazole Ring Formation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate α-haloketone (1 equivalent) in a suitable solvent such as absolute ethanol.
-
To this solution, add thioformamide (1 equivalent).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to gentle reflux) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure to yield the crude 5-(chloromethyl)-4-methyl-1,3-thiazole.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude thiazole derivative in a suitable anhydrous solvent (e.g., diethyl ether or ethanol).
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., ethereal HCl).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are standard techniques that should be employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the chloromethyl protons, and the thiazole ring proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbons of the thiazole ring, the methyl group, and the chloromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the thiazole ring, and C-Cl stretching.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. Predicted m/z values for various adducts of the free base (C₅H₆ClNS) are available.[3]
Table 3: Predicted Mass Spectrometry Data for the Free Base
| Adduct | Predicted m/z |
| [M+H]⁺ | 147.99823 |
| [M+Na]⁺ | 169.98017 |
| [M-H]⁻ | 145.98367 |
Data sourced from PubChem.[3]
Chromatographic and Physical Analysis
Thin-Layer Chromatography (TLC)
TLC is a valuable tool for monitoring the progress of the synthesis and for preliminary purity assessment. The choice of eluent will depend on the polarity of the compound.
Melting Point Determination
The melting point is a key physical property that can be used to assess the purity of the crystalline hydrochloride salt. A sharp melting range is indicative of high purity.
Stability and Handling
As a reactive intermediate, 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride requires careful handling and storage.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a fume hood to avoid inhalation of dust or vapors.
Conclusion
5-(Chloromethyl)-4-methyl-1,3-thiazole hydrochloride is a valuable synthetic intermediate with significant potential in drug discovery and development. While specific experimental data is sparse, this guide provides a comprehensive overview based on available information and established chemical principles. The proposed synthetic and analytical protocols offer a solid foundation for researchers working with this compound. Further experimental investigation into its physicochemical properties and reactivity is warranted to fully unlock its potential in the synthesis of novel bioactive molecules.
References
-
PubChem Compound Summary for CID 202984, 5-(Chloromethyl)-4-methyl-1,3-thiazole. National Center for Biotechnology Information. Available at: [Link]
-
2-Chloro-5-(chloromethyl)thiazole. Quinoline. Available at: [Link]
- Process for the preparation of chlorothiazole derivatives. European Patent Office. EP 0446913 A1.
-
1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. Available at: [Link]
-
5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C5H6ClNS). PubChemLite. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. PubChemLite - 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (C5H6ClNS) [pubchemlite.lcsb.uni.lu]
- 4. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]
